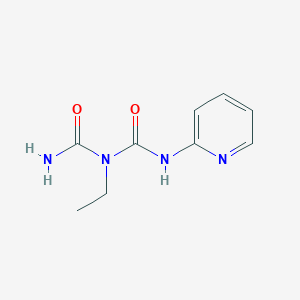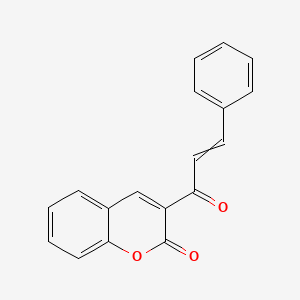![molecular formula C13H18O3S B14440047 Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate CAS No. 75631-49-1](/img/structure/B14440047.png)
Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with a suitable sulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the sulfanyl group. The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the hydroxy group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate.
5-tert-Butyl-2-methoxyphenylboronic acid: Another compound with similar structural features.
6-tert-Butyl-m-cresol: Shares the tert-butyl and phenolic functional groups.
Uniqueness
This compound is unique due to the presence of both a sulfanyl group and an ester functional group, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
75631-49-1 |
|---|---|
Formule moléculaire |
C13H18O3S |
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
methyl 2-(5-tert-butyl-2-hydroxyphenyl)sulfanylacetate |
InChI |
InChI=1S/C13H18O3S/c1-13(2,3)9-5-6-10(14)11(7-9)17-8-12(15)16-4/h5-7,14H,8H2,1-4H3 |
Clé InChI |
MAQNJFRETONPFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)SCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




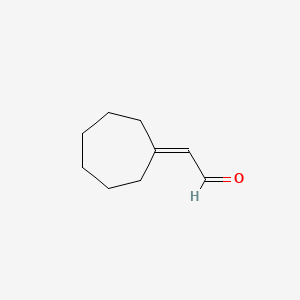

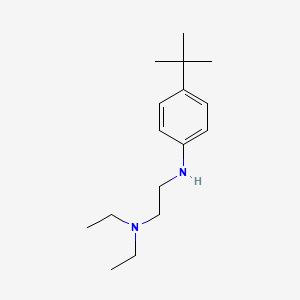


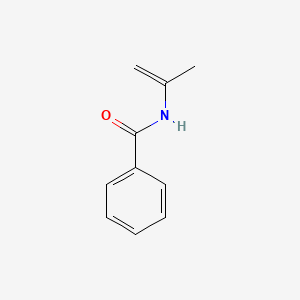

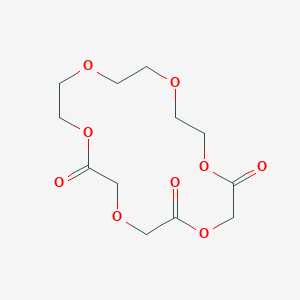
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
